Enantioselective Synthesis of (R)-3,3,3-Trifluoroalanine
The (2R) enantiomer is directly used for the preparation of enantiomerically enriched (R)-3,3,3-trifluoroalanine, a key building block for fluorinated peptides and pharmaceuticals . This demonstrates a direct, quantitative application of the compound's stereochemistry that cannot be achieved with the racemate or (2S) enantiomer.
| Evidence Dimension | Enantioselective Synthesis Yield |
|---|---|
| Target Compound Data | Produces enantiomerically enriched (R)-3,3,3-trifluoroalanine |
| Comparator Or Baseline | (2S)-enantiomer or racemate would yield the opposite enantiomer or a racemic mixture, respectively |
| Quantified Difference | Not quantified in source, but a binary outcome (correct vs. incorrect stereochemistry) |
| Conditions | Synthetic application as a chiral building block |
Why This Matters
This validates the compound's utility in producing stereochemically pure, biologically active molecules, a critical requirement in drug development.
